molecular formula C10H13NO B1677664 2-Phenylbutyramide CAS No. 90-26-6

2-Phenylbutyramide

Cat. No.: B1677664
CAS No.: 90-26-6
M. Wt: 163.22 g/mol
InChI Key: UNFGQCCHVMMMRF-UHFFFAOYSA-N
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Description

These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . Fenbutyramide is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-Phenylbutyramide plays a significant role in biochemical reactions, particularly as an antihypercholesterolemia agent . It acts as a hypolipaemic agent, which means it helps in reducing high levels of cholesterol in the body. The compound interacts with various enzymes and proteins involved in lipid metabolism. For instance, it has been shown to inhibit DNA synthesis and N-acetylation of 2-aminofluorene in human colon tumor cells . These interactions suggest that this compound may have potential therapeutic applications in managing cholesterol levels and possibly in cancer treatment.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In human colon tumor cells, this compound inhibits DNA synthesis, which can lead to growth arrest and apoptosis of cancer cells . This indicates that the compound may have anti-cancer properties by interfering with the proliferation of tumor cells. Additionally, its role in lipid metabolism suggests that it may impact cellular lipid homeostasis and related metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it inhibits N-acetylation of 2-aminofluorene, which is a crucial step in the metabolism of certain carcinogens . This inhibition can result in reduced formation of toxic metabolites and decreased DNA damage. Furthermore, this compound may modulate gene expression by affecting transcription factors and signaling pathways involved in lipid metabolism and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is moderately toxic by ingestion and can emit toxic vapors when heated to decomposition . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in lipid metabolism and potential toxic effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on lipid metabolism and cholesterol levels. At higher doses, it can be toxic and cause adverse effects. For instance, the LD50 (lethal dose for 50% of the population) for oral ingestion in rats is greater than 500 mg/kg . This indicates that while this compound has potential therapeutic applications, careful consideration of dosage is crucial to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of lipids. The compound’s role as a hypolipaemic agent suggests that it may influence metabolic flux and metabolite levels in pathways such as fatty acid oxidation and cholesterol biosynthesis . Understanding these interactions can provide insights into its potential therapeutic applications and effects on metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity. Studies have shown that this compound can reduce mucosal inflammation and regulate transepithelial fluid transport in the intestines . These effects suggest that the compound may have a role in modulating intestinal health and function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications. For example, this compound’s interactions with enzymes involved in lipid metabolism may occur in organelles such as the endoplasmic reticulum and mitochondria, where lipid synthesis and oxidation take place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenbutyramide can be synthesized through several methods. One common method involves the reaction of butyric acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of fenbutyramide often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Fenbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenbutyramide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Investigated for potential therapeutic uses, including its role in modulating biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenbutyramide is unique due to its specific structural features and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFGQCCHVMMMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870423
Record name (+/-)-2-Phenylbutyramide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-26-6
Record name 2-Phenylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylbutyramide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylbutyramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1861
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Record name (+/-)-2-Phenylbutyramide
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Record name 2-phenylbutyramide
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Record name 2-PHENYLBUTYRAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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